molecular formula C11H18N2O5S B125586 gamma-Glutamyl-S-allylcysteine CAS No. 91216-95-4

gamma-Glutamyl-S-allylcysteine

Cat. No.: B125586
CAS No.: 91216-95-4
M. Wt: 290.34 g/mol
InChI Key: FUTHBNRZCFKVQZ-YUMQZZPRSA-N
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Description

Gamma-Glutamyl-S-allylcysteine: is a bioactive compound found in garlic (Allium sativum). It is a derivative of S-allyl-L-cysteine and is formed through the enzymatic action of gamma-glutamyl transpeptidase. This compound is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-S-allylcysteine can be synthesized through the enzymatic transformation of S-allyl-L-cysteine using gamma-glutamyl transpeptidase. The reaction typically involves the incubation of S-allyl-L-cysteine with gamma-glutamyl transpeptidase under controlled conditions of temperature and pH .

Industrial Production Methods: In industrial settings, this compound is produced by soaking fresh garlic in a solution containing calcium chloride to activate the endogenous gamma-glutamyl transpeptidase. The garlic is then subjected to a homogeneous reaction at a specific temperature to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Gamma-Glutamyl-S-allylcysteine undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Gamma-Glutamyl-S-allylcysteine has a wide range of scientific research applications:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Gamma-Glutamyl-S-allylcysteine exerts its effects through several mechanisms:

Antioxidant Activity:

Anti-inflammatory Activity:

Anticancer Activity:

Comparison with Similar Compounds

    S-allyl-L-cysteine: A precursor of gamma-Glutamyl-S-allylcysteine with similar antioxidant and anti-inflammatory properties.

    S-ethyl-L-cysteine: Another sulfur-containing amino acid with similar biological activities.

    S-propyl-L-cysteine: Known for its antioxidant and neuroprotective effects.

Uniqueness: this compound is unique due to its gamma-glutamyl bond, which imparts distinct chemical properties and biological activities. Its ability to undergo enzymatic hydrolysis to release S-allyl-L-cysteine makes it a valuable compound for various applications .

Properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHBNRZCFKVQZ-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91216-95-4
Record name gamma-Glutamyl-S-allylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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